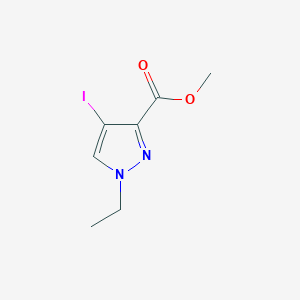

methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate: is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position, an ethyl group at the 1-position, and a methyl ester group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and agriculture .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of pyrazole derivatives often employs scalable and cost-effective methods. These may include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . The choice of method depends on factors such as yield, purity, and environmental considerations.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common for pyrazole derivatives.

Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Iodination: Iodine and ammonium hydroxide.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Ester Hydrolysis: Acidic or basic conditions to hydrolyze the ester group.

Major Products

Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.

Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Applications De Recherche Scientifique

Organic Synthesis

Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate serves as a versatile intermediate in organic synthesis. Its structure allows for various modifications and transformations, making it useful in the synthesis of complex molecules.

Key Reactions:

- Nucleophilic Substitution: The iodine atom in the compound can be replaced by various nucleophiles, facilitating the formation of new compounds.

- Formation of Pyrazole Derivatives: The compound can be transformed into other pyrazole derivatives, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown potential in medicinal chemistry due to its biological activity. It is often used as a building block for the synthesis of bioactive molecules.

Pharmacological Studies:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Anti-inflammatory Effects: Some studies have suggested that pyrazole derivatives may have anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.

Agrochemical Applications

This compound is also explored for its applications in agriculture, particularly as a pesticide or herbicide.

Case Studies:

- Fungicidal Properties: Compounds derived from this compound have been tested for their efficacy against various phytopathogenic fungi. These studies demonstrate the potential of this compound as a fungicide.

| Application Area | Description | Examples |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules | Nucleophilic substitutions |

| Medicinal Chemistry | Building block for bioactive compounds | Antimicrobial and anti-inflammatory agents |

| Agrochemicals | Potential fungicide or herbicide | Efficacy against phytopathogenic fungi |

Peptide Synthesis

This compound has been utilized in peptide synthesis due to its high yield and efficiency.

Applications in Biochemistry:

The compound is employed as an organic buffer in biological and biochemical applications, particularly in the synthesis of peptides using coupling reagents like HBTU (O-(Benzotriazol-1-yloxy)tris(pyrrolidinyl)phosphonium hexafluorophosphate) .

Mécanisme D'action

The mechanism of action of methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, pyrazole derivatives often act by interacting with specific enzymes or receptors, thereby modulating biological pathways . The iodine atom and ester group can influence the compound’s binding affinity and selectivity for its molecular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 1-ethyl-4-chloro-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

Ethyl 1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group at the 1-position and an ethyl ester group.

Uniqueness

Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to other halogenated pyrazole derivatives .

Activité Biologique

Methyl 1-ethyl-4-iodo-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities and applications in medicinal chemistry, agriculture, and material science. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the following structural features:

- Molecular Formula : C₇H₈I N₂ O₂

- Molecular Weight : Approximately 266.04 g/mol

- Functional Groups : Contains a methyl ester group, an ethyl substituent, and an iodine atom attached to the pyrazole ring.

The presence of these functional groups contributes to its chemical reactivity and potential biological activity, particularly in enzyme interactions and metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Enzyme Inhibition

This compound has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme plays a crucial role in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs.

2. Anti-inflammatory Properties

Compounds in the pyrazole class are often associated with anti-inflammatory effects. Preliminary studies suggest that this compound may exhibit similar properties, which could be beneficial in treating inflammatory conditions .

The mechanism of action for this compound is primarily linked to its interaction with specific biological targets:

- Halogen Bonding : The iodine atom enhances binding affinity to target enzymes or receptors due to halogen bonding effects, which can modulate biological pathways .

Synthesis and Chemical Reactions

This compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Substitution | The iodine atom can be substituted with nucleophiles (amines, thiols). |

| Oxidation/Reduction | Possible but less common for pyrazoles. |

| Ester Hydrolysis | Hydrolysis of the methyl ester group yields the corresponding carboxylic acid. |

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Anti-inflammatory Effects : A study investigated various pyrazole derivatives for their anti-inflammatory activity using carrageenan-induced edema models. Some compounds exhibited effects comparable to standard anti-inflammatory drugs like indomethacin .

- Antimicrobial Screening : Research on substituted pyrazoles demonstrated significant antimicrobial activity against strains such as E. coli and Staphylococcus aureus, highlighting their potential as therapeutic agents .

Propriétés

IUPAC Name |

methyl 1-ethyl-4-iodopyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMKYAUUHFSOJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)OC)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.